Triethyl phosphonoacetate-2-13C

Catalog No.
S1938299
CAS No.
82426-28-6
M.F
C8H17O5P
M. Wt
225.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl phosphonoacetate-2-13C

CAS Number

82426-28-6

Product Name

Triethyl phosphonoacetate-2-13C

IUPAC Name

ethyl 2-diethoxyphosphorylacetate

Molecular Formula

C8H17O5P

Molecular Weight

225.18 g/mol

InChI

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1

InChI Key

GGUBFICZYGKNTD-CDYZYAPPSA-N

SMILES

CCOC(=O)CP(=O)(OCC)OCC

Canonical SMILES

CCOC(=O)CP(=O)(OCC)OCC

Isomeric SMILES

CCOC(=O)[13CH2]P(=O)(OCC)OCC

Triethyl phosphonoacetate-2-13C is a labeled derivative of triethyl phosphonoacetate, which serves as a crucial reagent in organic synthesis. Its molecular formula is C8H17O5PC_8H_{17}O_5P, and it has a molecular weight of 225.18 g/mol. The compound features a phosphonate group, which is essential for its reactivity in various chemical transformations. The presence of the carbon-13 isotope at the second position enhances its utility in isotopic labeling studies, particularly in metabolic research and NMR spectroscopy applications .

, primarily:

  • Horner-Wadsworth-Emmons Reaction: This reaction allows for the formation of alkenes from carbonyl compounds, with the resulting alkenes often exhibiting excellent regioselectivity towards the E configuration. The compound acts as a phosphonate anion precursor when treated with weak bases like sodium methoxide .
  • C-C Bond Formation: It is instrumental in synthesizing carbon-carbon bonds, making it valuable for constructing complex organic molecules .
  • Synthesis of Isotopically Labeled Compounds: Triethyl phosphonoacetate-2-13C is utilized to create various labeled compounds, such as (2,3-13C2) erucic acid and 13C2-labeled 11Z-retinals, which are critical for solid-state NMR studies of biological molecules .

The synthesis of triethyl phosphonoacetate-2-13C typically involves:

  • Preparation of Phosphonate Anion: Triethyl phosphonoacetate can be mixed with sodium methoxide to generate a phosphonate anion.
  • Isotopic Labeling: The introduction of carbon-13 at the second position can be achieved through specific synthetic routes that incorporate labeled precursors into the reaction mixture .
  • Purification: The product can be purified using standard techniques such as chromatography.

Triethyl phosphonoacetate-2-13C has several applications:

  • Organic Synthesis: It is widely used as a reagent in synthetic organic chemistry for constructing complex molecules.
  • Metabolic Studies: The compound’s isotopic labeling capability makes it suitable for tracing metabolic pathways and studying biochemical processes in living organisms .
  • NMR Spectroscopy: It serves as a valuable tool in solid-state NMR investigations, particularly for studying protein-ligand interactions and other biological systems .

Several compounds exhibit structural or functional similarities to triethyl phosphonoacetate-2-13C. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Triethyl PhosphonoacetatePhosphonate esterBase-catalyzed reactions without isotopic labeling
Diethyl PhosphonoacetateSimilar ester structureLess steric hindrance than triethyl variant
Ethyl PhosphonochloridatePhosphonate with chlorineMore reactive due to electrophilic chlorine
Methyl PhosphonochloridatePhosphonate with chlorineSmaller alkyl group may affect reactivity
Ethyl Acetoacetateβ-keto esterUsed in similar synthetic pathways but lacks phosphorus

Triethyl phosphonoacetate-2-13C stands out due to its isotopic labeling capability, enhancing its utility in metabolic studies and NMR applications compared to its non-labeled counterparts .

XLogP3

0.5

Wikipedia

Ethyl (diethoxyphosphoryl)(2-~13~C)acetate

Dates

Modify: 2024-02-18

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